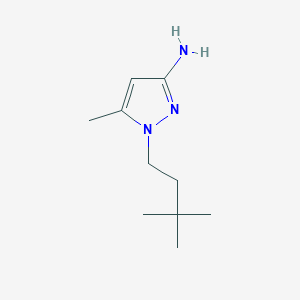

1-(3,3-Dimethylbutyl)-5-methyl-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C10H19N3 |

|---|---|

Molecular Weight |

181.28 g/mol |

IUPAC Name |

1-(3,3-dimethylbutyl)-5-methylpyrazol-3-amine |

InChI |

InChI=1S/C10H19N3/c1-8-7-9(11)12-13(8)6-5-10(2,3)4/h7H,5-6H2,1-4H3,(H2,11,12) |

InChI Key |

BULQKBHRWJYZSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1CCC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3,3-Dimethylbutyl)-5-methyl-1H-pyrazol-3-amine generally involves:

- Formation of the pyrazole core with appropriate substitution at the 5-position (methyl group).

- Introduction of the 3,3-dimethylbutyl group selectively at the nitrogen atom (N-1 position) of the pyrazole ring via alkylation.

- Amination at the 3-position of the pyrazole ring to introduce the amine functionality.

These steps require careful control of reaction conditions to achieve regioselectivity and high yield.

Alkylation of Pyrazole Precursors

Alkylation is a key step to introduce the bulky 3,3-dimethylbutyl substituent at the N-1 position of the pyrazole ring. This is typically done by reacting a suitable pyrazole precursor with an alkyl halide or alkylating agent under basic or catalytic conditions.

- The pyrazole nitrogen acts as a nucleophile attacking the electrophilic alkyl halide.

- Common solvents include polar aprotic solvents such as dimethylformamide (DMF).

- Reaction temperatures range from ambient to moderate heating (e.g., 40–85 °C) to optimize conversion.

- Bases such as triethylamine or potassium carbonate may be used to deprotonate the pyrazole nitrogen and facilitate alkylation.

For example, alkylation of 5-methyl-1H-pyrazol-3-amine with 3,3-dimethylbutyl bromide or chloride under reflux in DMF yields the desired N-substituted pyrazole amine.

Direct Preparation from Primary Amines and β-Diketones

An alternative synthetic route reported involves the condensation of primary aliphatic amines (such as 3,3-dimethylbutan-2-amine) with β-diketones (e.g., 2,4-pentanedione), followed by oxidation or amination steps to form the pyrazole ring with the desired substitution pattern.

- The reaction is typically performed in DMF at elevated temperatures (~85 °C) for 1.5 hours.

- The process involves formation of the pyrazole ring via cyclocondensation between the amine and diketone.

- Workup includes chromatographic purification on alumina or silica gel.

- Yields reported for similar compounds are in the range of 38–45%.

This method allows for the direct formation of N-substituted pyrazoles with bulky alkyl groups, including 3,3-dimethylbutyl.

The introduction of the amine group at the 3-position of the pyrazole ring can be achieved by:

- Using hydroxylamine derivatives or O-(4-nitrobenzoyl)hydroxylamine as aminating agents.

- Amination is performed after the pyrazole ring is formed and N-alkylated.

- The reaction conditions include heating in DMF, followed by chromatographic purification.

- This step is critical to obtain the 3-amine functionality without affecting other substituents.

Optimization and Reaction Conditions

Table 1 summarizes typical reaction parameters and yields for the preparation of N-(3,3-dimethylbutyl)-5-methyl-1H-pyrazol-3-amine analogs based on literature data:

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pyrazole formation | 3,3-Dimethylbutan-2-amine + 2,4-pentanedione + O-(4-nitrobenzoyl)hydroxylamine | DMF | 85 | 1.5 | 38–45 | Chromatographic purification required |

| N-Alkylation | Pyrazole + 3,3-Dimethylbutyl bromide + base | DMF | Reflux (40–85) | 12–24 | 50–70 | Base: triethylamine or K2CO3 |

| Amination | Hydroxylamine derivatives | DMF | 80–85 | 1.5 | 40–50 | Post-pyrazole formation step |

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) confirms the substitution pattern and purity of the synthesized compounds.

- High-resolution mass spectrometry (HRMS) verifies molecular weights consistent with the target molecule.

- Infrared (IR) spectroscopy identifies characteristic functional groups such as amine and pyrazole ring vibrations.

- Chromatographic techniques (silica gel or alumina column chromatography) are essential for purification and isolation of the desired product.

Comparative Notes on Preparation Routes

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct condensation (amine + diketone) | One-pot synthesis, fewer steps, moderate yields | Requires careful control of reaction conditions; moderate yields |

| Stepwise alkylation + amination | Higher selectivity, better control over substitution | More steps, longer reaction times, need for purification |

| Use of hydroxylamine derivatives | Efficient amination at 3-position | Requires specialized aminating agents |

Chemical Reactions Analysis

1-(3,3-Dimethylbutyl)-5-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acids, while reduction may produce pyrazole-3-amines .

Scientific Research Applications

1-(3,3-Dimethylbutyl)-5-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, thereby influencing cellular functions .

The molecular targets and pathways involved depend on the specific context in which the compound is used. In cancer research, for instance, the compound may target signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazole-3-amine derivatives differ primarily in their substituents at the 1- and 5-positions of the pyrazole core. Below is a comparative analysis of key analogs:

Key Observations :

- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., phenyl, 4-methoxybenzyl) favor intermolecular interactions (e.g., π-π stacking), while aliphatic chains (e.g., tert-butyl) enhance steric effects .

- Biological Activity : Substitutions at the 5-position (e.g., bromothiophene, cyclohexyl) correlate with antimicrobial and enzyme-inhibitory properties in related compounds .

Physicochemical and Spectral Properties

- Melting Points : Analogous compounds exhibit melting points ranging from 165–167 °C (for 5-phenyl derivatives) to higher values for bulkier substituents .

- NMR Signatures : Protons on the pyrazole ring typically resonate at δ 5.18–6.95 ppm (¹H NMR), with substituent-dependent shifts. For example, methoxy groups appear as singlets near δ 3.85 ppm .

- Mass Spectrometry : Molecular ions ([M⁺]) for these compounds are observed in the range of 485–613 m/z, consistent with their molecular weights .

Biological Activity

1-(3,3-Dimethylbutyl)-5-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Its unique structure, characterized by a bulky 3,3-dimethylbutyl group and a methyl group at specific positions on the pyrazole ring, positions it as a significant candidate in medicinal chemistry and agricultural applications.

- Molecular Formula : C₉H₁₃N₃

- Molecular Weight : 167.25 g/mol

- CAS Number : 1427380-55-9

The biological activity of 1-(3,3-Dimethylbutyl)-5-methyl-1H-pyrazol-3-amine is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may function as an enzyme inhibitor, particularly in metabolic pathways involving key enzymes such as malate dehydrogenases (MDH) .

Enzyme Inhibition Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on MDH enzymes:

- IC₅₀ Values :

- MDH1:

- MDH2:

These findings suggest that the presence of the 3,3-dimethylbutyl group is crucial for maintaining moderate inhibitory activity against these enzymes .

Biological Activity Overview

The compound has shown potential in various biological assays, including:

- Anticancer Activity : Inhibition of HIF-1α accumulation in cancer cells has been observed, indicating potential use in cancer therapy .

- Antimicrobial Activity : Similar pyrazole derivatives have been reported to exhibit antimicrobial properties, suggesting that this compound could possess similar effects .

Comparative Analysis with Related Compounds

To understand the uniqueness of 1-(3,3-Dimethylbutyl)-5-methyl-1H-pyrazol-3-amine, a comparison with structurally similar compounds is beneficial.

| Compound Name | Molecular Formula | CAS Number | Unique Features |

|---|---|---|---|

| 1-(tert-butyl)-5-methyl-1H-pyrazol-3-amine | C₉H₁₃N₃ | 118430-73-2 | Contains a tert-butyl group at a different position |

| 4-Methyl-1H-pyrazol-3-amines | Various | Various | Lacks bulky substituents; simpler structure |

| 5-Amino-1-methylpyrazole | C₄H₇N₃ | Various | Smaller ring size; different substitution pattern |

The table illustrates how the bulky substituents and specific positions of functional groups in 1-(3,3-Dimethylbutyl)-5-methyl-1H-pyrazol-3-amine may influence its biological activity differently compared to its analogs.

Case Studies

Several case studies have highlighted the biological efficacy of pyrazole derivatives:

- Inhibition of Cancer Cell Growth : A study demonstrated that compounds similar to our target inhibited cell proliferation in A549 lung cancer cells by modulating metabolic pathways .

- Agricultural Applications : The compound's structural properties make it a candidate for developing new agrochemicals with pest control capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.